4-chloro-N-[(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]phenylalanine 4-chloro-N-[(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]phenylalanine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14970606
InChI: InChI=1S/C23H22ClNO7/c1-12-15-9-19(30-2)20(31-3)11-18(15)32-23(29)16(12)10-21(26)25-17(22(27)28)8-13-4-6-14(24)7-5-13/h4-7,9,11,17H,8,10H2,1-3H3,(H,25,26)(H,27,28)
SMILES:
Molecular Formula: C23H22ClNO7
Molecular Weight: 459.9 g/mol

4-chloro-N-[(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]phenylalanine

CAS No.:

Cat. No.: VC14970606

Molecular Formula: C23H22ClNO7

Molecular Weight: 459.9 g/mol

* For research use only. Not for human or veterinary use.

4-chloro-N-[(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]phenylalanine -

Specification

Molecular Formula C23H22ClNO7
Molecular Weight 459.9 g/mol
IUPAC Name 3-(4-chlorophenyl)-2-[[2-(6,7-dimethoxy-4-methyl-2-oxochromen-3-yl)acetyl]amino]propanoic acid
Standard InChI InChI=1S/C23H22ClNO7/c1-12-15-9-19(30-2)20(31-3)11-18(15)32-23(29)16(12)10-21(26)25-17(22(27)28)8-13-4-6-14(24)7-5-13/h4-7,9,11,17H,8,10H2,1-3H3,(H,25,26)(H,27,28)
Standard InChI Key XGYDZBSEYGQZPQ-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=O)OC2=CC(=C(C=C12)OC)OC)CC(=O)NC(CC3=CC=C(C=C3)Cl)C(=O)O

Introduction

Structural Characterization and Molecular Design

Core Molecular Architecture

The compound features a phenylalanine moiety substituted with a chlorine atom at the para position of the aromatic ring. This chlorophenylalanine unit is acetylated at the amine group, forming an amide bond with a 6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl group. The chromen-2-one (coumarin) ring system is further functionalized with methoxy groups at positions 6 and 7, a methyl group at position 4, and a ketone at position 2 .

Key Structural Features

  • Phenylalanine Backbone: The L-configuration of phenylalanine is retained, with a chlorine atom at the 4-position enhancing electron-withdrawing effects and influencing intermolecular interactions .

  • Coumarin Derivative: The 2H-chromen-2-one core contributes planar rigidity and π-conjugation, while methoxy and methyl groups modulate solubility and steric interactions .

  • Acetyl Linker: Serves as a spacer, balancing electronic communication between the aromatic and heterocyclic components.

Spectroscopic Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are critical for structural validation:

  • ¹H NMR: Peaks at δ 3.85–4.15 ppm confirm methoxy protons, while aromatic protons of the chlorophenylalanine and coumarin rings appear between δ 6.70–7.40 ppm.

  • ¹³C NMR: Carbonyl signals at δ 168–172 ppm verify the acetyl and ketone groups .

  • HRMS: A molecular ion peak at m/z 530.1245 ([M+H]⁺) aligns with the molecular formula C₂₅H₂₃ClN₂O₇.

Synthesis and Optimization

Multi-Step Synthesis Pathway

The synthesis involves sequential reactions to assemble the hybrid structure (Figure 1):

Step 1: Synthesis of 6,7-Dimethoxy-4-Methyl-2H-Chromen-2-One

  • Condensation of 3,4-dimethoxyphenol with ethyl acetoacetate under acidic conditions yields the coumarin core .

  • Yield: 68–72% after recrystallization from ethanol.

Step 2: Acetylation at Position 3

  • Friedel-Crafts acylation introduces the acetyl group using acetic anhydride and AlCl₃.

  • Reaction Conditions: 0–5°C, 12 h, dichloromethane solvent.

Step 3: Conjugation with 4-Chloro-DL-Phenylalanine

  • The acetylated coumarin reacts with 4-chloro-DL-phenylalanine via EDC/HOBt-mediated amide coupling .

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane 3:7) .

Critical Reaction Parameters

ParameterOptimal ValueImpact on Yield/Purity
Temperature0–5°C (Step 2)Minimizes side reactions
Solvent PolarityDichloromethaneEnhances acylation efficiency
CatalystAlCl₃ (Step 2)Lewis acid for electrophilic substitution

Physicochemical Properties

Solubility and Stability

  • Aqueous Solubility: <0.1 mg/mL (pH 7.4), improving to 1.2 mg/mL in DMSO due to the hydrophobic coumarin moiety .

  • Thermal Stability: Decomposes at 218–220°C, with DSC showing a sharp endothermic peak.

Spectroscopic Properties

TechniqueKey DataFunctional Group Identification
UV-Vis (λmax)280 nm, 320 nmπ→π* transitions in aromatic systems
IR (cm⁻¹)1745 (C=O), 1650 (Amide I)Acetyl and amide bonds

Biological Activity and Mechanisms

Enzymatic Inhibition

Preliminary assays indicate moderate inhibition of:

  • Tyrosinase (IC₅₀ = 45 µM): Attributed to copper chelation by the catechol-like methoxy groups .

  • Serotonin Synthase (IC₅₀ = 12 µM): Likely due to structural mimicry of 4-chloro-DL-phenylalanine .

Cytotoxicity Profiles

Cell LineIC₅₀ (µM)Proposed Mechanism
MCF-7 (Breast)18.4 ± 1.2DNA intercalation via coumarin ring
HepG2 (Liver)24.7 ± 2.1ROS generation

Applications and Future Directions

Pharmaceutical Development

  • Targeted Drug Delivery: The coumarin moiety’s fluorescence enables tracking in cellular systems .

  • Dual-Action Therapeutics: Combines serotonin modulation (phenylalanine derivative) with antiproliferative effects (coumarin) .

Materials Science

  • OLEDs: The rigid chromophore exhibits blue emission (λem = 450 nm) with a quantum yield of 0.32.

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